N-(4-(methylthio)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at the 4-position and a [1,1'-biphenyl]-4-carboxamide moiety at the 2-position. The benzo[d]thiazole scaffold is widely recognized for its pharmacological relevance, particularly in anticancer and antimicrobial drug discovery .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-17-8-5-9-18-19(17)22-21(26-18)23-20(24)16-12-10-15(11-13-16)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPZONPODXVLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C18H16N2OS2
- Molecular Weight : 336.46 g/mol
- SMILES Notation : CSc1nc2ccccc2s1c(=O)n(c1ccccc1)c(=O)n(c1ccccc1)c(=O)n(c1ccccc1)
This structure includes a benzothiazole moiety, which is known for its biological relevance, particularly in anti-cancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Research has shown that derivatives of benzothiazole can induce apoptosis in various cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins .
- Case Studies : In vitro studies demonstrated that related compounds showed IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), suggesting promising anticancer potential .
Antiviral Activity
The antiviral properties of benzothiazole derivatives have also been explored:
- Inhibition of Viral Replication : Some studies report that similar compounds can inhibit the replication of viruses such as HIV and HCV by targeting viral polymerases .
- Research Findings : In a comparative study, certain thiazole derivatives demonstrated an EC50 value lower than 0.5 μM against HCV NS5B, indicating strong antiviral activity .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been documented:
- Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against various bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : It may interact with cellular receptors, leading to altered signaling cascades that affect cell growth and apoptosis.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Substituents on the Benzo[d]thiazole Ring
- These derivatives showed anticancer activity in preliminary assays .
- N-(Pyridin-3-yl)thiazole-5-carboxamides ():
Substitution with pyridinyl groups introduces hydrogen-bonding capabilities, which may enhance target binding affinity. These compounds were synthesized with >95% purity via crystallization in acetonitrile .
Variations in the Biphenyl Carboxamide Moiety
- N-Cyclooctyl/N-Decahydronaphthalenyl Biphenyl Carboxamides ():
Bulky cycloalkyl substituents (e.g., cyclooctyl, decahydronaphthalenyl) improved solubility in hydrophobic environments. Compound 7 (N-cyclooctyl derivative) was synthesized in 50% yield via flash chromatography . - N-(5-Methylthiazol-2-yl) Biphenyl Carboxamide ():
Replacement of the benzo[d]thiazole with a 5-methylthiazole ring simplifies synthesis but may reduce aromatic stacking interactions. This derivative is primarily studied for structural rather than biological properties .
Physicochemical and Spectral Comparisons
- IR Spectroscopy :
The target compound’s C=O stretch (1660–1680 cm⁻¹) aligns with biphenyl carboxamides (), while the absence of S-H vibrations (~2500 cm⁻¹) confirms the thione tautomer stability . - ¹H NMR: The methylthio group’s singlet (~δ 2.5 ppm) distinguishes it from chloro (δ 3.8–4.2 ppm) or cyano substituents in analogs ().
Q & A
Basic Question: What synthetic methodologies are commonly employed for N-(4-(methylthio)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and how are impurities addressed during purification?
Answer:
The compound is typically synthesized via carboxamide coupling reactions. For example, EDCI/HOBt-mediated coupling (used for analogous thiazole-carboxamide derivatives) enables efficient amide bond formation between benzo[d]thiazole-2-amine and biphenyl-4-carboxylic acid precursors . Lawesson’s reagent may be employed for thioamide functionalization, as seen in related thiazole-thioamide syntheses . Purification often involves preparative thin-layer chromatography (TLC) with solvent systems like n-hexane/ethyl acetate (50:50) to isolate intermediates . For final product purity, column chromatography or recrystallization is recommended, with analytical HPLC (C18 column, acetonitrile/water gradient) used to confirm purity >95%.
Advanced Question: How can reaction conditions be optimized to improve yields in the synthesis of analogous benzo[d]thiazole carboxamides?
Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic intermediates, while minimizing side reactions like hydrolysis .
- Catalyst Screening : EDCI/HOBt outperforms DCC in coupling reactions due to reduced racemization and improved activation of carboxylic acids .
- Temperature Control : Reactions at 0–5°C reduce byproduct formation during thioamide synthesis, as observed in Lawesson’s reagent-mediated protocols .
- Real-Time Monitoring : TLC or LC-MS tracking of reaction progress helps identify incomplete coupling, enabling timely adjustments (e.g., extended reaction times or stoichiometric tweaks) .
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- NMR : NMR identifies aromatic protons (δ 7.4–8.0 ppm) and methylthio groups (δ 2.5 ppm). Discrepancies in integration ratios may arise from rotamers; variable-temperature NMR (e.g., 298–343 K) can resolve splitting .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 393.1). Discrepancies between calculated and observed masses require isotopic pattern analysis to rule out adducts .
- IR Spectroscopy : Stretching bands for C=O (~1680 cm) and C=S (~650 cm) validate functional groups .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
- Substituent Variation : Introduce substituents at the biphenyl (e.g., electron-withdrawing groups) or thiazole (e.g., halogens) positions to assess impacts on activity .
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC values of derivatives. For example, analogs with 3,4,5-trimethoxyphenyl groups showed enhanced antiproliferative activity .
- Computational Modeling : Dock the compound into target proteins (e.g., tubulin or kinase domains) using AutoDock Vina to predict binding modes and guide synthetic modifications .
Basic Question: What in vitro models are suitable for initial biological activity screening?
Answer:
- Anticancer Activity : Use human cancer cell lines (e.g., A549, HepG2) with MTT or SRB assays. Positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) are essential .
- Antimicrobial Screening : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Thiazole derivatives often exhibit MIC values <50 μg/mL .
- Enzyme Inhibition : Test against COX-2 or HDACs using fluorometric assays, correlating inhibition with structural features like the methylthio group’s electron-donating effects .
Advanced Question: How can conflicting biological data from structural analogs be reconciled?
Answer:
- Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., NCI-60 panel vs. primary cells) or assay conditions (e.g., serum concentration) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess compound degradation. For instance, methylthio groups may enhance metabolic stability compared to methoxy analogs .
- Off-Target Profiling : Perform kinase selectivity screening (e.g., Eurofins KinaseProfiler) to identify unintended targets contributing to contradictory results .
Basic Question: What strategies ensure chemical stability during storage?
Answer:
- Storage Conditions : Lyophilized solids stored at -20°C under argon prevent oxidation of the methylthio group. Solutions in DMSO should be aliquoted and kept at -80°C to avoid freeze-thaw degradation .
- Light Sensitivity : Amber vials mitigate photodegradation, as UV-Vis spectra (200–400 nm) of thiazoles often show absorbance peaks vulnerable to UV-induced cleavage .
Advanced Question: What experimental approaches validate the compound’s mechanism of action in vivo?
Answer:
- Xenograft Models : Administer the compound (10–50 mg/kg, oral/IP) to nude mice implanted with HT-29 tumors. Monitor tumor volume and perform immunohistochemistry (e.g., Ki-67 for proliferation) .
- Pharmacokinetics : Conduct LC-MS/MS plasma profiling to determine C, T, and bioavailability. Thiazole carboxamides often exhibit T >6 hours in rodents .
- Biomarker Analysis : Quantify apoptotic markers (e.g., caspase-3) via ELISA in tumor homogenates to confirm mechanism .
Basic Question: How are solubility and formulation challenges addressed for in vivo studies?
Answer:
- Co-Solvents : Use 10% DMSO + 40% PEG-400 in saline for IP administration. For oral dosing, hydroxypropyl-β-cyclodextrin enhances aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to improve bioavailability, as demonstrated for similar hydrophobic thiazoles .
Advanced Question: How can computational tools predict ADMET properties early in the research pipeline?
Answer:
- In Silico Platforms : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5), BBB permeability, and CYP450 inhibition. Methylthio groups may reduce hepatic toxicity compared to chloro analogs .
- QSAR Models : Train models on public datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., polar surface area) with clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
